molecular formula C13H23N B3045633 IFLAB-BB F0348-2809 CAS No. 110916-44-4

IFLAB-BB F0348-2809

Cat. No.: B3045633
CAS No.: 110916-44-4
M. Wt: 193.33 g/mol
InChI Key: GPYYBGAAAREIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,5-DiMethyladaMantan-1-yl)forMaMide” is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 . It is a white solid .


Synthesis Analysis

A one-stage method for the preparation of 1-[isocyanato (phenyl)methyl]adamantane and 1-[isocyanato (phenyl)methyl]-3,5-dimethyladamantane has been described . This method includes the direct inclusion of an adamantane moiety through the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane or 3,5-dimethyl-1,3-dehydroadamantane followed by the hydrolysis of the obtained esters .


Chemical Reactions Analysis

The reaction of 1-[isocyanato (phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines gave a series of 1,3-disubstituted ureas . 1-[Isocyanato (phenyl)methyl]-3,5-dimethyladamantane was involved in the reactions with fluorine (chlorine)-containing anilines and trans-4-amino-(cyclohexyloxy)benzoic acid to obtain another series of ureas .


Physical and Chemical Properties Analysis

“N-(3,5-DiMethyladaMantan-1-yl)forMaMide” has a melting point of 69.5℃ and a predicted boiling point of 325.6±9.0 °C . Its density is predicted to be 1.07±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

IFLAB-BB F0348-2809 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its unique adamantane structure.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings[][1].

Mechanism of Action

    Target of Action

    The primary target of C-(3,5-Dimethyl-adamantan-1-yl)-methylamine hydrochloride is the Sigma opioid receptor in the brain . This receptor plays a crucial role in modulating pain perception and motor control.

    Mode of Action

    The compound interacts with the Sigma opioid receptor, inhibiting its activity . This interaction results in changes in the receptor’s function, leading to altered pain perception and motor control.

    Pharmacokinetics

    The compound is predicted to have a boiling point of 3256±90 °C , suggesting that it may be absorbed and distributed in the body at physiological temperatures. Its solubility in chloroform and methanol

    Result of Action

    The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Sigma opioid receptor . This can lead to changes in pain perception and motor control.

Safety and Hazards

This compound is labeled with the GHS07 symbol, indicating that it may be harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, and washing hands thoroughly after handling .

Future Directions

The resulting 1,3-disubstituted ureas from the reactions involving “N-(3,5-DiMethyladaMantan-1-yl)forMaMide” are promising inhibitors of the human soluble epoxide hydrolase (hsEH), suggesting potential applications in medical and pharmaceutical research .

Preparation Methods

Industrial production methods for this compound typically involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

IFLAB-BB F0348-2809 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce any present carbonyl groups to alcohols.

    Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form secondary or tertiary amines or amides[][1].

Comparison with Similar Compounds

IFLAB-BB F0348-2809 can be compared with other adamantane derivatives, such as amantadine and memantine. While all these compounds share the adamantane core, their functional groups differ, leading to distinct chemical and biological properties. For example:

    Amantadine: Primarily used as an antiviral and in the treatment of Parkinson’s disease.

    Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors[][1].

This compound is unique due to its specific substitution pattern and the presence of the methanamine hydrochloride group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N.ClH/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14;/h10H,3-9,14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEQLJVENXVFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110916-44-4
Record name (3,5-dimethyladamantan-1-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
IFLAB-BB F0348-2809
Reactant of Route 2
IFLAB-BB F0348-2809
Reactant of Route 3
IFLAB-BB F0348-2809
Reactant of Route 4
IFLAB-BB F0348-2809
Reactant of Route 5
IFLAB-BB F0348-2809
Reactant of Route 6
IFLAB-BB F0348-2809

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.